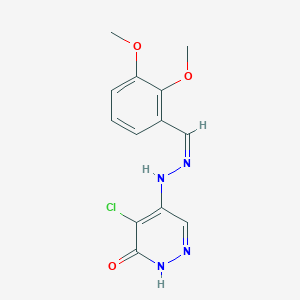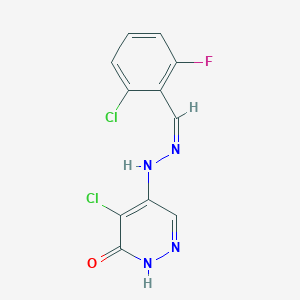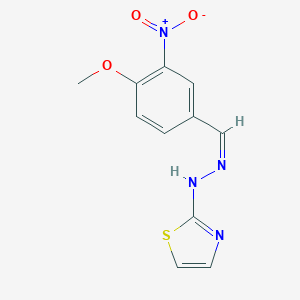
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (ADAC) is a synthetic compound that belongs to the anthraquinone family. It has been extensively studied in recent years due to its potential applications in various fields of scientific research. ADAC has been found to possess antioxidant, anti-inflammatory, and anticancer properties. In
Mechanism Of Action
The mechanism of action of 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is not fully understood. However, it has been proposed that 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid exerts its effects by modulating various signaling pathways and enzymes. 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical And Physiological Effects
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has been found to possess several biochemical and physiological effects. It has been found to reduce oxidative stress and prevent cellular damage by scavenging free radicals and increasing the activity of antioxidant enzymes. 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has also been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. Moreover, 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages And Limitations For Lab Experiments
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Moreover, it has been extensively studied for its potential applications in various fields of scientific research. However, 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in various diseases, such as neurodegenerative diseases, cardiovascular diseases, and diabetes. Moreover, future studies can focus on optimizing the synthesis method of 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid to improve its yield and purity.
Synthesis Methods
The synthesis of 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves the reaction of 1,4-dihydroxyanthraquinone with glycine in the presence of a catalyst. The resulting product is then oxidized to form 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. This method has been optimized and modified by several researchers to improve the yield and purity of 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.
Scientific Research Applications
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antioxidant properties, which can help in reducing oxidative stress and preventing cellular damage. 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has also been studied for its anti-inflammatory properties, which can help in reducing inflammation and pain. Moreover, 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has been found to possess anticancer properties, which can help in inhibiting the growth and proliferation of cancer cells.
properties
Product Name |
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |
|---|---|
Molecular Formula |
C15H9NO5 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
1-amino-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H9NO5/c16-12-8(15(20)21)5-9(17)10-11(12)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2,(H,20,21) |
InChI Key |
MQFPVUCMBCTZAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)
![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)
![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)


![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)
![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)
![N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B255855.png)
![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)